molecular formula C25H23P B2609201 4H-Diindeno[7,1-cd CAS No. 885701-78-0

4H-Diindeno[7,1-cd

Cat. No. B2609201
CAS RN: 885701-78-0
M. Wt: 354.433
InChI Key: WNSOXOMTYBAEBG-UHFFFAOYSA-N
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Description

4H-Diindeno[7,1-cd] is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields of research. It is a unique compound that possesses a complex structure, which makes it an interesting subject for scientific investigations.

Scientific Research Applications

Electronics

4H-Diindeno[7,1-cd]: derivatives have been explored for their potential in organic electronics . Their unique electronic structures, which can be fine-tuned by varying substituents, make them suitable for use in organic field-effect transistors (OFETs) . These materials exhibit properties such as redox amphotericity and large two-photon absorption , which are beneficial for developing devices with improved charge transport .

Energy Storage

In the realm of energy storage , 4H-Diindeno[7,1-cd] derivatives show promise due to their open-shell singlet diradical character . This feature allows for a narrow energy gap and thermally activated paramagnetism , making them candidates for energy storage devices . Their ability to undergo chemical reduction to form stable dianions suggests potential applications in battery technologies .

Nonlinear Optics

The compound’s derivatives are being studied for their applications in nonlinear optics . The twisted π-conjugated chromophores derived from 4H-Diindeno[7,1-cd] show smaller energy gaps in excited states, which can be utilized in thermally activated delayed fluorescent materials . These materials are essential for developing advanced photonic devices .

Spintronics

Spintronics: is another field where 4H-Diindeno[7,1-cd] derivatives could have a significant impact. Their diradical properties and open-shell nature provide unique optical, electronic, and magnetic properties, which are crucial for spintronic devices . These materials can be used to create semiconducting materials in ambipolar organic field-effect transistors .

Quantum Devices

The open-shell singlet diradical character and narrow energy gap of 4H-Diindeno[7,1-cd] derivatives make them suitable for quantum devices . They can potentially be used to create carbon-based magnets and spintronic devices , as well as contribute to the development of quantum computing technologies .

Organic Photovoltaics

4H-Diindeno[7,1-cd]: derivatives are also being explored for their use in organic photovoltaics . Their strong intramolecular charge-transfer interactions and diradical character could lead to improved efficiencies for charge separation and transport, which are key for high-performance solar cells .

Photonic and Optoelectronic Devices

Lastly, the 4H-Diindeno[7,1-cd] derivatives’ properties are beneficial for photonic and optoelectronic devices . Their non-planar structures and electronic properties can be tailored for use in waveguides , lasers , and optical switches , enhancing the performance and miniaturization of these devices .

Mechanism of Action

Target of Action

It is known that 4h-diindeno[7,1-cd] is a chiral phosphine ligand used for enantioselective synthesis . In this context, the target would be the reactants in the synthesis process that 4H-Diindeno[7,1-cd] interacts with to facilitate the reaction.

Mode of Action

The mode of action of 4H-Diindeno[7,1-cd] involves its interaction with the reactants in the synthesis process. It acts as a catalyst, facilitating the reaction and leading to high yield and high enantioselective results

Result of Action

The result of 4H-Diindeno[7,1-cd]'s action is the facilitation of enantioselective synthesis, leading to high yield and high enantioselective results . This implies that it helps control the spatial arrangement of atoms in the synthesized molecules, which is crucial in many chemical and pharmaceutical applications.

properties

IUPAC Name

18-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-3,5,8(20),12,14,16(19)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23P/c1-2-6-17(7-3-1)22-14-19-9-5-11-21-16-26-15-20-10-4-8-18-12-13-25(22,23(18)20)24(19)21/h1-9,11-12,22,26H,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOXOMTYBAEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CCC34C2=C1CPCC5=CC=CC(=C53)CC4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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